molecular formula C5H3NO5 B181385 5-Nitro-2-furoic acid CAS No. 645-12-5

5-Nitro-2-furoic acid

Cat. No. B181385
CAS RN: 645-12-5
M. Wt: 157.08 g/mol
InChI Key: IODMEDPPCXSFLD-UHFFFAOYSA-N
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Description

5-Nitro-2-furoic acid is a yellow crystalline powder . It belongs to the furans family and is suggested for investigational or industrial investigations .


Synthesis Analysis

Various 5-nitro-2-furoic acid hydrazones have been synthesized and evaluated for in vitro activities . A promising new approach for anti-tubercular agents involves the synthesis of tetrahydroisoquinoline-based 5-nitro-2-furoic acid derivatives .


Molecular Structure Analysis

The molecular structure and vibrational spectra of 5-Nitro-2-furoic Acid (NFC) have been investigated by combined theoretical and experimental approaches . The FT-IR and FT-Raman spectra of NFC were recorded in the range 4000 - 400 cm⁻¹ and 3500 -50 cm⁻¹ .


Chemical Reactions Analysis

5-Nitro-2-Furoic Acid is a compound of the furans family and acidic conditions such as sulfuric acid refluxing acid in ethanol and turning to its ethyl ester agent . It has been used in various chemical reactions, including the synthesis of novel tetrahydroisoquinoline carbohydrazide compounds .


Physical And Chemical Properties Analysis

5-Nitro-2-furoic acid has a molecular weight of 157.08 g/mol . It has a boiling point of 332.4 ℃ and a melting point of 185.00–189.00 ℃ at 760 mm Hg . It is very soluble in water .

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : 5-Nitro-2-furoic acid derivatives have been explored as potential anti-tubercular agents . Specifically, tetrahydroisoquinoline based 5-nitro-2-furoic acid derivatives have shown promise in this area .
  • Methods of Application or Experimental Procedures : Twenty-six novel tetrahydroisoquinoline carbohydrazide compounds were designed, synthesized, and tested for their anti-mycobacterial activity . The structures of these synthesized derivatives were confirmed using mass spectrometry, 1H NMR, 13C NMR, and elemental analysis .
  • Results or Outcomes : The inhibitory activity outcomes against Mycobacterium tuberculosis (Mtb) varied from 0.78 to 25 μg mL −1 . Among all the investigated analogues, compounds NFT-12, NFT-19, and NFT-20 exhibited substantial activity with a MIC of 0.78 μg mL −1 against Mtb H37Rv . Furthermore, the NFT-11 compound showed excellent activity with a MIC of 1.56 μg mL −1 . The majority of the compounds showed very good activity compared to the standard drug rifampicin (MIC 3.12 μg mL −1) .

Safety And Hazards

5-Nitro-2-furoic acid can cause serious eye irritation and is suspected of causing genetic defects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

5-nitrofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODMEDPPCXSFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214746
Record name 5-Nitro-2-furoic acid
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Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-furoic acid

CAS RN

645-12-5
Record name 5-Nitro-2-furoic acid
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Record name 5-Nitro-2-furoic acid
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Record name 645-12-5
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Record name 5-Nitro-2-furoic acid
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Record name 5-nitro-2-furoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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